molecular formula C30H28F3N3O4 B607092 Dgat1-IN-1 CAS No. 1449779-49-0

Dgat1-IN-1

Cat. No. B607092
M. Wt: 551.5662
InChI Key: HUGNNZJSQYGETJ-UHFFFAOYSA-N
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Description

DGAT1 (Diacylglycerol O-Acyltransferase 1) is a protein that plays a crucial role in the energy storage and is involved in cancer progression . It helps the body produce certain fats in the intestine called triglycerides . DGAT1-IN-1 is a potent and selective DGAT1 inhibitor .


Synthesis Analysis

DGAT1 plays a critical role in triglyceride biosynthesis. It catalyzes the final step of triglyceride synthesis, participating in the formation of lipid droplets in tumor cells and in the regulation of cell proliferation, migration, invasion, chemoresistance, and prognosis in tumor . The imbalance of synthesis and catabolism of fatty acids in tumor cells leads to the alteration of lipid droplet content in tumor cells .


Molecular Structure Analysis

DGAT1 inhibitors usually have more complex structures, contain more N atoms and aromatic rings, and exhibit higher polarizability and greater molecular size . The topological studies displayed that DGAT1 subfamily protein contained ten transmembrane domains .


Chemical Reactions Analysis

DGAT1 catalyzes the joining of diacylglycerol (DG) with a fatty acyl CoA, mediating the final step of TG synthesis in both pathways . The balance between lipid droplet formation and catabolism is critical to maintaining energy metabolism in tumor cells .


Physical And Chemical Properties Analysis

DGAT1-IN-1 has a molecular weight of 551.56 and a formula of C30H28F3N3O4 . It usually has more complex structures, contains more N atoms and aromatic rings, and exhibits higher polarizability and greater molecular size .

Scientific Research Applications

  • DGAT1 Inhibition as a Treatment for Diabetes and Obesity

    Inhibition of DGAT1 is considered a potential treatment modality for patients with type 2 diabetes mellitus and obesity. This is based on preclinical data suggesting insulin sensitization and weight loss associated with DGAT1 inhibition (Denison et al., 2014).

  • Clinical Trials of DGAT1 Inhibitors

    Several DGAT1 inhibitors have reached clinical trials, showing proof of target engagement through reduced triglycerides in humans. However, gastrointestinal adverse events such as nausea, diarrhea, and vomiting have been reported, which are potentially linked to the target (DeVita & Pinto, 2013).

  • Insulin and Leptin Sensitivity Enhancement

    DGAT1 deficiency in mice has shown increased sensitivity to insulin and leptin, suggesting that DGAT1 inhibition may be beneficial in treating insulin resistance and leptin resistance in human obesity (Chen et al., 2002).

  • Combination Therapy Potential

    Combining DGAT1 inhibition with dipeptidyl-peptidase-4 (DPP-4) inhibition may enhance active GLP-1 in mice and dogs, suggesting a potential strategy for developing DGAT1 inhibitors for treating metabolic diseases (Lin et al., 2013).

  • DGAT1 Inhibition in Cancer Therapy

    DGAT1 has been identified as a potential target in cancer therapy, particularly in glioblastoma, where inhibiting DGAT1 triggered tumor cell death by inducing oxidative stress (Cheng, Geng, & Guo, 2020).

  • Impact on Hepatitis C Virus (HCV)

    DGAT1 plays a role in HCV life cycle by facilitating the trafficking of the HCV core protein to lipid droplets. Silencing DGAT1 expression in cells has shown to impair HCV entry, indicating a novel role of DGAT1 in HCV infection (Sung et al., 2014).

Safety And Hazards

DGAT1 deficiency is a rare genetic disease. If not treated, it can cause diarrhea, an inability to absorb nutrients, and poor growth . Elevated expression of DGAT1 in cancer tissue indicated a poor outcome in cancer patients .

Future Directions

DGAT1 plays an important role in the energy storage and is involved in cancer progression. Inhibiting DGAT1 might be a promising strategy in gastric cancer treatment . Several DGAT1 inhibitors have been developed over the past decade and have shown anti-tumor effects in preclinical tumor models and improvement of metabolism in clinical trials .

properties

IUPAC Name

2-[4-[4-[2-[[4-(trifluoromethoxy)phenyl]methylcarbamoyl]imidazo[1,2-a]pyridin-6-yl]phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28F3N3O4/c31-30(32,33)40-25-12-3-20(4-13-25)16-34-29(39)26-18-36-17-24(11-14-27(36)35-26)23-9-7-22(8-10-23)21-5-1-19(2-6-21)15-28(37)38/h3-4,7-14,17-19,21H,1-2,5-6,15-16H2,(H,34,39)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGSQOIWOCDWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=CN4C=C(N=C4C=C3)C(=O)NCC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dgat1-IN-1

Citations

For This Compound
3
Citations
K Wang, CW Lee, X Sui, S Kim, S Wang… - Nature …, 2023 - nature.com
… Activities were normalized to vehicle control (mean ± SD, n = 3 independent experiments except n = 2 for DGAT1-IN-1 and T863 at 5 µM). c IC50 curves for inhibition of MBOAT7 activity …
Number of citations: 4 www.nature.com
K Wang, CW Lee, X Sui, S Kim, S Wang, AB Higgs… - bioRxiv, 2022 - biorxiv.org
… Two DGAT1 inhibitors, T863 and DGAT1-IN-1, inhibited DGAT1 activity at 10 μM, whereas Sevenin-1 and −2 showed no inhibition even at 50 μM, suggesting that these two compounds …
Number of citations: 3 www.biorxiv.org
MH Wang, J Han, Q Wang - megajournalofoncology.com
Background: Sterol O-acyltransferase 1 (SOAT1) is a membrane-binding protein plays roles in different cancer which makes it become a potential target for the treatment of multiple …
Number of citations: 0 megajournalofoncology.com

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